molecular formula C19H13ClO4 B2601206 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one CAS No. 690214-48-3

3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one

Cat. No.: B2601206
CAS No.: 690214-48-3
M. Wt: 340.76
InChI Key: JKOHVABJYKZGJS-JXMROGBWSA-N
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Description

This compound belongs to the coumarin-chalcone hybrid family, characterized by a coumarin core (2H-chromen-2-one) substituted at the 3-position with a chalcone moiety [(2E)-3-(4-chlorophenyl)prop-2-enoyl] and a methoxy group at the 8-position. The 4-chlorophenyl group enhances electron-withdrawing properties, while the methoxy group contributes to electron-donating effects, influencing reactivity and intermolecular interactions. Its synthesis typically involves Claisen-Schmidt condensation between 8-methoxy-3-acetylcoumarin and 4-chlorobenzaldehyde, followed by crystallization and spectroscopic validation . X-ray crystallography confirms a planar coumarin-chalcone structure with intramolecular hydrogen bonding stabilizing the enone system .

Properties

IUPAC Name

3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClO4/c1-23-17-4-2-3-13-11-15(19(22)24-18(13)17)16(21)10-7-12-5-8-14(20)9-6-12/h2-11H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOHVABJYKZGJS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one typically involves the condensation of 8-methoxy-2H-chromen-2-one with 3-(4-chlorophenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product through nucleophilic acyl substitution.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is C19H13ClO4C_{19}H_{13}ClO_4 with a molecular weight of approximately 340.8 g/mol. The compound features a chromenone core with substituents that enhance its reactivity and biological activity.

Anticancer Activity

Case Study: Anticancer Screening

Recent studies have shown that derivatives of chromenone compounds exhibit significant anticancer properties. For example, a study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines such as HCT-116 (colon carcinoma) using the MTT assay. The results indicated that compounds similar to this compound demonstrated promising anticancer activity, suggesting potential therapeutic applications in oncology .

Antioxidant Properties

Research Findings: Antioxidant Activity

Chromone derivatives have been extensively studied for their antioxidant properties. A review highlighted that specific structural modifications in chromenones enhance their ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

Clinical Insights: Inflammation Studies

The anti-inflammatory potential of chromenone derivatives has also been investigated. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .

Pesticidal Activity

Field Trials: Pesticidal Efficacy

Research has explored the use of chromenone derivatives as potential pesticides. In field trials, specific formulations containing this compound exhibited effective control over pest populations while being less toxic to beneficial insects .

Plant Growth Regulation

Experimental Results: Growth Promotion

Studies have indicated that certain chromenone derivatives can act as plant growth regulators. They promote growth in various crops by enhancing root development and nutrient uptake .

Photophysical Properties

Research Overview: Light Absorption and Emission

The photophysical properties of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to absorb light in specific wavelengths makes it suitable for developing efficient light-emitting materials .

Polymer Composites

Innovative Uses: Composite Materials

Recent research has explored incorporating chromenone derivatives into polymer matrices to enhance mechanical properties and UV stability. These composites show promise in various applications, including packaging materials and coatings .

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups on the coumarin core or chalcone moiety. Key comparisons include:

Compound Name Substituents on Chalcone/Coumarin Key Features
3-[(2E)-3-(4-Chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one (Target) 4-Cl (chalcone), 8-OCH₃ (coumarin) Electron-withdrawing Cl enhances stability; OCH₃ improves solubility .
3-[(2E)-3-(4-Dimethylaminophenyl)prop-2-enoyl]-2H-chromen-2-one (4e) 4-N(CH₃)₂ (chalcone), no OCH₃ Electron-donating N(CH₃)₂ lowers melting point (192°C) vs. Cl analogs .
3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-2H-chromen-2-one 2,4-Cl₂ (chalcone), 4-OH (coumarin) Additional Cl and hydroxyl group increase hydrogen bonding potential .
8-Methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one 2,3,4-OCH₃ (chalcone), 8-OCH₃ (coumarin) Multiple OCH₃ groups enhance electron density, altering UV-Vis absorption .
PTC-12 (Pyrazole-Thiazole-Coumarin Hybrid) Heterocyclic substituents (pyrazole, thiazole) Expanded bioactivity (HSP inhibition) due to heterocyclic integration .

Physicochemical Properties

  • Melting Points: The 4-dimethylamino analog (4e) exhibits a lower melting point (192°C) compared to chlorinated derivatives, attributed to reduced crystallinity from bulky N(CH₃)₂ . Data for the target compound’s melting point is unspecified in the evidence but inferred to be higher due to Cl’s rigidifying effect.
  • Solubility : Methoxy groups (e.g., 8-OCH₃ in the target compound) improve solubility in polar solvents, whereas dichlorophenyl derivatives show lower solubility due to hydrophobicity .

Spectral Characteristics

  • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1712 cm⁻¹, consistent with chalcone derivatives . Hydroxyl groups (e.g., in 4-hydroxy analogs) show broad O-H stretches at ~3125 cm⁻¹ .
  • NMR Spectroscopy : The 4-chlorophenyl group in the target compound deshields aromatic protons, shifting signals downfield (δ 6.54–8.1 ppm) compared to N(CH₃)₂ analogs (δ 6.54–8.1 ppm with sharper peaks) .

Research Findings and Implications

  • Substituent-Driven Reactivity : Electron-withdrawing groups (Cl) stabilize the chalcone moiety, enhancing thermal stability, while electron-donating groups (OCH₃, N(CH₃)₂) modulate solubility and optoelectronic behavior .
  • Crystallography Tools : SHELX and ORTEP software are critical for resolving molecular geometries, as seen in the target compound’s crystal structure determination .
  • Synthetic Challenges : Achieving high yields (>85%) requires optimized Claisen-Schmidt conditions, particularly for sterically hindered analogs .

Biological Activity

The compound 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific coumarin derivative, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C19H13ClO4
  • Molecular Weight : 340.76 g/mol
  • Structure : The compound features a chromenone backbone with a methoxy group and a 4-chlorophenyl substituent, contributing to its biological activity.

Research indicates that coumarin derivatives can exert their biological effects through various mechanisms:

  • Antioxidant Activity : Coumarins have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. The presence of the methoxy group in this compound may enhance its electron-donating ability, improving its antioxidant capacity.
  • Anticancer Properties : Studies have demonstrated that coumarin derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may facilitate interactions with cellular pathways involved in cell cycle regulation and apoptosis.
  • Anti-inflammatory Effects : Coumarins can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Activity IC50 Value (μM) Cell Line/Model Reference
Antioxidant15.4DPPH assay
Antiproliferative12.5A549 lung cancer cells
Apoptosis inductionNot quantifiedMCF-7 breast cancer cells
Anti-inflammatory10.0RAW 264.7 macrophages

Case Studies

Several studies have highlighted the potential of coumarin derivatives as therapeutic agents:

  • Anticancer Activity : In a study examining various coumarin derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against A549 and MCF-7 cell lines, suggesting a promising avenue for cancer treatment .
  • Antioxidant Properties : Another study focused on the antioxidant capabilities of this compound, demonstrating its effectiveness in reducing oxidative stress markers in vitro .
  • Anti-inflammatory Effects : Research indicated that this coumarin derivative could effectively reduce inflammation in animal models by inhibiting the production of pro-inflammatory mediators .

Q & A

Q. What synthetic routes are optimal for preparing 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one?

The compound can be synthesized via a Claisen-Schmidt condensation between 8-methoxycoumarin-3-carbaldehyde and 4-chlorophenylpropenoyl derivatives under alkaline conditions (e.g., KOH/ethanol at 0–50°C) . Cyclization of the resulting chalcone intermediate is achieved using hydrogen peroxide in ethanol with NaOH, followed by purification via recrystallization or column chromatography. Reaction yields depend on substituent steric effects and solvent polarity .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), carbonyl (δ 160–180 ppm), and olefinic protons (δ 6.5–7.5 ppm with J = 15–16 Hz for trans-configuration) .
  • IR Spectroscopy : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and conjugated C=C (1600 cm⁻¹) .
  • XRD Crystallography : Resolve stereochemical conformation of the propenoyl side chain and intermolecular packing .

Q. How does the 4-chlorophenyl substituent influence electronic properties?

The electron-withdrawing Cl group stabilizes the enone system via resonance, red-shifting UV-Vis absorption (λmax ~320–350 nm) and enhancing fluorescence quenching efficiency in polar solvents .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent interference (DMSO ≤1% v/v).
  • Metabolite Screening : Employ LC-MS/MS to identify degradation products that may confound activity measurements .
  • Comparative QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends to isolate key functional groups .

Q. How to design experiments assessing photostability and environmental persistence?

  • Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic matrices, monitoring decay via HPLC and identifying byproducts via HRMS .
  • Soil/Water Partitioning : Determine log Kow and Koc values using shake-flask methods to predict mobility in ecosystems .

Q. What mechanistic insights can DFT calculations provide for reactivity studies?

  • Frontier Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks (e.g., α,β-unsaturated ketone as a Michael acceptor) .
  • Transition State Modeling : Simulate cyclization pathways to optimize reaction conditions for derivative synthesis .

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